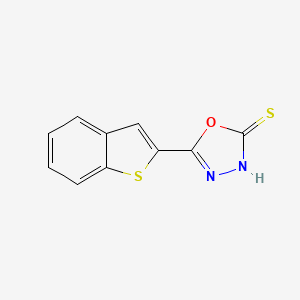

5-(1-苯并噻吩-2-基)-1,3,4-恶二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

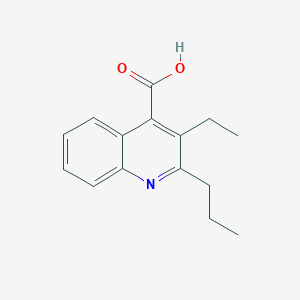

5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a compound derived from benzo[b]thiophene, which is a sulfur-containing heterocycle. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is known for its presence in compounds with various biological activities. The thiol group attached to the oxadiazole ring can potentially be involved in chemical reactions that contribute to the biological activity of these compounds .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the conversion of an acid hydrazide, which can be obtained from cinnamic acid, into various heterocyclic compounds. For instance, treatment of an acid hydrazide with formic acid and subsequent refluxing with phosphorous pentoxide or phosphorous pentasulphide can yield 1,3,4-oxadiazoles and thiadiazoles . Another approach involves dehydrative cyclization of N,N'-diacylhydrazines in the presence of phosphorous oxychloride to obtain 2,5-disubstituted-1,3,4-oxadiazoles . These methods highlight the versatility of the synthetic routes towards the oxadiazole core.

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectral analyses. Techniques such as 1H-NMR, IR, UV-Vis, and mass spectrometry are employed to elucidate the structure and confirm the successful synthesis of the desired compounds . These techniques provide detailed information about the molecular framework and the substitution pattern on the oxadiazole ring.

Chemical Reactions Analysis

The thiol group in 5-(1-Benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and related compounds can undergo various chemical reactions. For example, it can be used as a reactive site for further functionalization or as a key moiety in biological interactions. The presence of the thiol group can also influence the reactivity of the oxadiazole ring, making these compounds suitable for a range of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring and the presence of the thiol group. These properties are crucial for determining the compound's solubility, stability, and reactivity, which in turn affect their potential biological activity and applications in medicinal chemistry .

Biological Activity and Case Studies

Several studies have been conducted to evaluate the biological activities of 1,3,4-oxadiazole derivatives. For instance, compounds bearing the oxadiazole moiety have been screened for antimicrobial activity against various bacterial strains and fungi, showing promising results . Additionally, some derivatives have been tested for their inhibitory activity against enzymes like butyrylcholinesterase, which is relevant in the context of neurodegenerative diseases . These case studies demonstrate the potential of 1,3,4-oxadiazole derivatives as bioactive molecules.

科学研究应用

缓蚀

5-(1-苯并噻吩-2-基)-1,3,4-恶二唑-2-硫醇及其衍生物表现出显着的缓蚀性能。在 Ammal 等人 (2018) 的一项研究中,合成了 1,3,4-恶二唑衍生物,并测试了它们在硫酸环境中抑制低碳钢腐蚀的能力。包括 MBIMOT、EBIMOT 和 PBIMOT 等变体在内的这些衍生物显示出增加的电荷转移电阻,表明在低碳钢上形成了保护层。SEM 显微照片和极化研究进一步支持了这一点,表明这些抑制剂具有混合型行为。吸附特性符合朗缪尔吸附等温线,表明在低碳钢表面上物理吸附和化学吸附的混合 (Ammal, Prajila, & Joseph, 2018).

抗菌活性

5-(1-苯并噻吩-2-基)-1,3,4-恶二唑-2-硫醇衍生物的抗菌性能已得到广泛研究。Naganagowda 和 Petsom (2011) 从 3-chloro-1-benzothiophene-2-carbohydrazide 合成了衍生物并评估了它们的抗菌活性。这些化合物对各种病原体表现出显着的抗菌作用,突出了它们在开发新的抗菌剂中的潜力 (Naganagowda & Petsom, 2011).

抗癌潜力

Zhang 等人 (2005) 的研究从一系列 1,2,4-恶二唑衍生物中鉴定出一种新型的细胞凋亡诱导剂,5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-恶二唑 (1d)。该化合物对几种乳腺癌和结直肠癌细胞系表现出活性,表明其作为抗癌剂的潜力。将 TIP47(一种 IGF II 受体结合蛋白)识别为该化合物的分子靶标,突出了其在癌症治疗研究中的相关性 (Zhang et al., 2005).

光电应用

噻吩取代的 1,3,4-恶二唑衍生物,包括与 5-(1-苯并噻吩-2-基)-1,3,4-恶二唑-2-硫醇相关的衍生物,已因其光电性能而被探索。Naik 等人 (2019) 的一项研究调查了这些衍生物的光物理性质,突出了它们在光子、传感器和光电器件应用中的潜力。该研究重点是了解偶极矩和 HOMO-LUMO 能隙,这对于它们在光电子学中的应用至关重要 (Naik, Maridevarmath, Khazi, & Malimath, 2019).

作用机制

Target of action

Compounds containing a benzothiophene moiety, such as Zileuton , are known to interact with 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid . .

Mode of action

The mode of action would depend on the specific targets of the compound. For instance, Zileuton inhibits leukotriene formation by selectively inhibiting 5-lipoxygenase

Biochemical pathways

The biochemical pathways affected by this compound would depend on its specific targets. For example, Zileuton affects the leukotriene synthesis pathway

属性

IUPAC Name |

5-(1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2OS2/c14-10-12-11-9(13-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWFEMYFBOTDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)

![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)